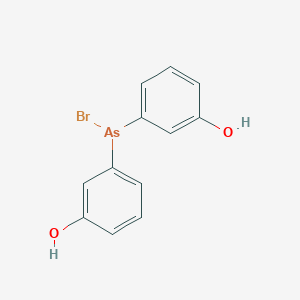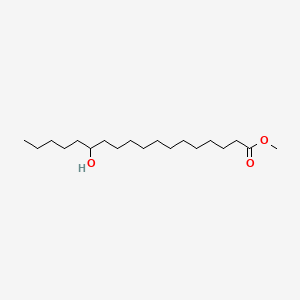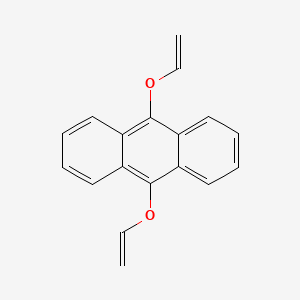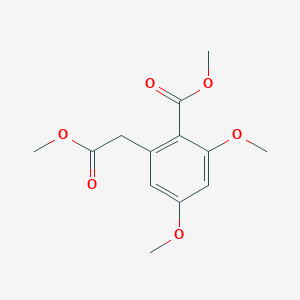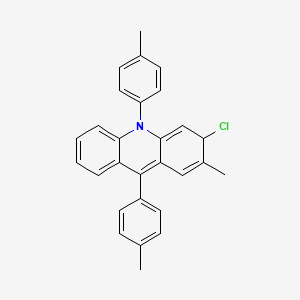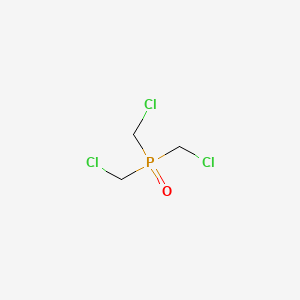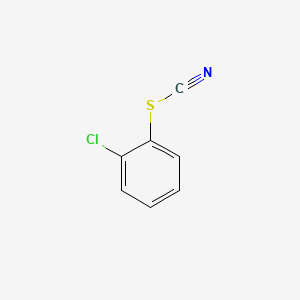
Thiocyanic acid, 2-chlorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocyanic acid, 2-chlorophenyl ester is an organic compound with the molecular formula C7H4ClNOS It is an ester of thiocyanic acid and 2-chlorophenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-chlorophenyl ester typically involves the reaction of 2-chlorophenol with thiocyanic acid or its derivatives. One common method is the reaction of 2-chlorophenol with potassium thiocyanate in the presence of an acid catalyst. The reaction proceeds as follows:
[ \text{C}_6\text{H}_4\text{ClOH} + \text{KSCN} \rightarrow \text{C}_6\text{H}_4\text{ClOCN} + \text{KOH} ]
The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Thiocyanic acid, 2-chlorophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the ester can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Products include substituted phenyl esters.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur compounds.
Wissenschaftliche Forschungsanwendungen
Thiocyanic acid, 2-chlorophenyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of thiocyanic acid, 2-chlorophenyl ester involves its interaction with molecular targets through its thiocyanate group. The thiocyanate group can participate in various chemical reactions, including nucleophilic attack and redox reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiocyanic acid, phenyl ester
- Thiocyanic acid, 2-propenyl ester
- Thiocyanic acid, methyl ester
Uniqueness
Thiocyanic acid, 2-chlorophenyl ester is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical properties compared to other thiocyanic acid esters.
Eigenschaften
CAS-Nummer |
2457-37-6 |
|---|---|
Molekularformel |
C7H4ClNS |
Molekulargewicht |
169.63 g/mol |
IUPAC-Name |
(2-chlorophenyl) thiocyanate |
InChI |
InChI=1S/C7H4ClNS/c8-6-3-1-2-4-7(6)10-5-9/h1-4H |
InChI-Schlüssel |
GTRNNEIZBMNFFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)SC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


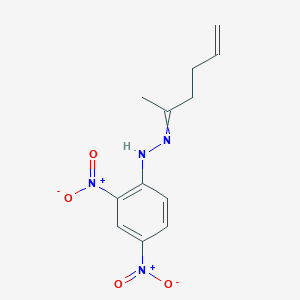
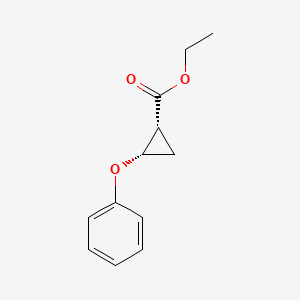
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
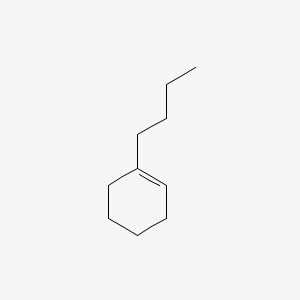
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
